![molecular formula C27H36O3 B14183529 Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate CAS No. 918500-20-6](/img/structure/B14183529.png)
Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate is a chemical compound known for its unique structure and properties. It is an ester derivative, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an octanoate chain. This compound has a molecular mass of 408.574 daltons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate typically involves esterification reactions. One common method is the reaction between 8-[4-(4-pentylbenzoyl)phenyl]octanoic acid and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 8-[4-(4-pentylbenzoyl)phenyl]octanoic acid.
Reduction: 8-[4-(4-pentylbenzoyl)phenyl]octanol.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-formylbenzoate: Another ester with a benzoyl group, but with different substituents.
Ethyl benzoate: A simpler ester with a benzoyl group and an ethyl chain.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a pentyl group.
Uniqueness
Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate is unique due to its long octanoate chain and the presence of a pentyl group on the benzoyl ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
918500-20-6 |
|---|---|
Fórmula molecular |
C27H36O3 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate |
InChI |
InChI=1S/C27H36O3/c1-3-4-8-11-22-14-18-24(19-15-22)27(29)25-20-16-23(17-21-25)12-9-6-5-7-10-13-26(28)30-2/h14-21H,3-13H2,1-2H3 |
Clave InChI |
JTXOQZSOWLTUOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)
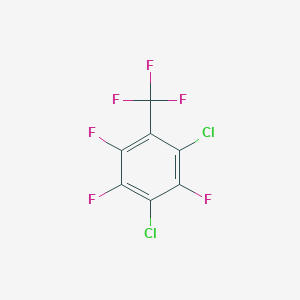
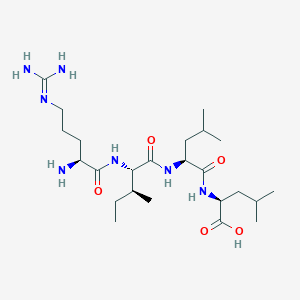
![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
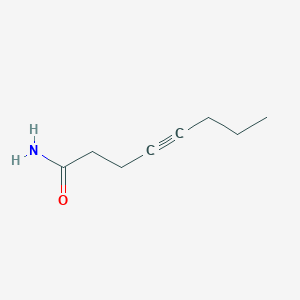
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
![acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol](/img/structure/B14183481.png)
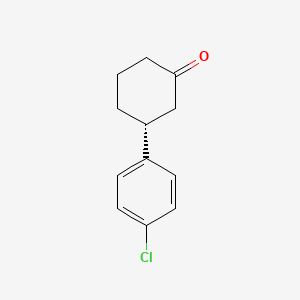
![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
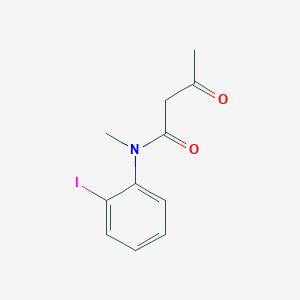
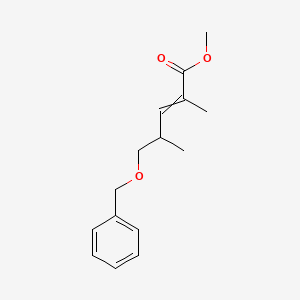

![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
